

Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for **3-Methoxypyridine-2-carboxylic acid** (CAS No: 16478-52-7, Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of its structural features. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Predicted and Typical Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Methoxypyridine-2-carboxylic acid**. These values are derived from established principles of spectroscopy and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons on Pyridine Ring	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.2 - 7.4	dd	J = 7.5, 4.5
H-5	8.1 - 8.3	dd	J = 7.5, 1.5
H-6	8.4 - 8.6	dd	J = 4.5, 1.5
Other Protons			
-OCH ₃	3.9 - 4.1	s	-
-COOH	10.0 - 13.0	br s	-

dd = doublet of doublets, s = singlet, br s = broad singlet Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2 (C-COOH)	165 - 170
C-3 (C-OCH ₃)	155 - 160
C-4	120 - 125
C-5	135 - 140
C-6	145 - 150
-OCH ₃	55 - 60
-COOH	165 - 170

Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 3: Typical IR Absorption Bands

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500-3300	Broad	Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)	3000-3100	Medium	Aromatic C-H stretch
C-H (Methoxy)	2850-2960	Medium	Aliphatic C-H stretch
C=O (Carboxylic Acid)	1700-1725	Strong	Carbonyl stretch (dimer)
C=C, C=N (Aromatic Ring)	1400-1600	Medium-Strong	Aromatic ring skeletal vibrations
C-O (Methoxy/Carboxylic Acid)	1200-1300	Strong	C-O stretch
O-H Bend	900-950	Broad, Medium	Out-of-plane O-H bend

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/z	Ion	Description
153	[M] ⁺	Molecular Ion
136	[M-OH] ⁺	Loss of hydroxyl radical
125	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺	Loss of carbon monoxide or ethylene
108	[M-COOH] ⁺	Loss of carboxyl group
94	[M-CO-OCH ₃] ⁺	Subsequent loss of methoxy radical
78	[C ₅ H ₄ N] ⁺	Pyridine ring fragment

m/z = mass-to-charge ratio

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as **3-Methoxypyridine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
- Volumetric flasks and pipettes
- Analytical balance
- Vortex mixer and/or sonicator

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Methoxypyridine-2-carboxylic acid** for ^1H NMR, or 20-50 mg for ^{13}C NMR, and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is generally good for carboxylic acids).
 - Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Spatula
- Solvents for cleaning (e.g., isopropanol, acetone)
- Lint-free wipes

Procedure:

- Sample Preparation (using ATR):
 - Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone.
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small amount of the solid **3-Methoxypyridine-2-carboxylic acid** onto the ATR crystal.
 - Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
- Data Acquisition:
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is collected over a standard range, typically $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).

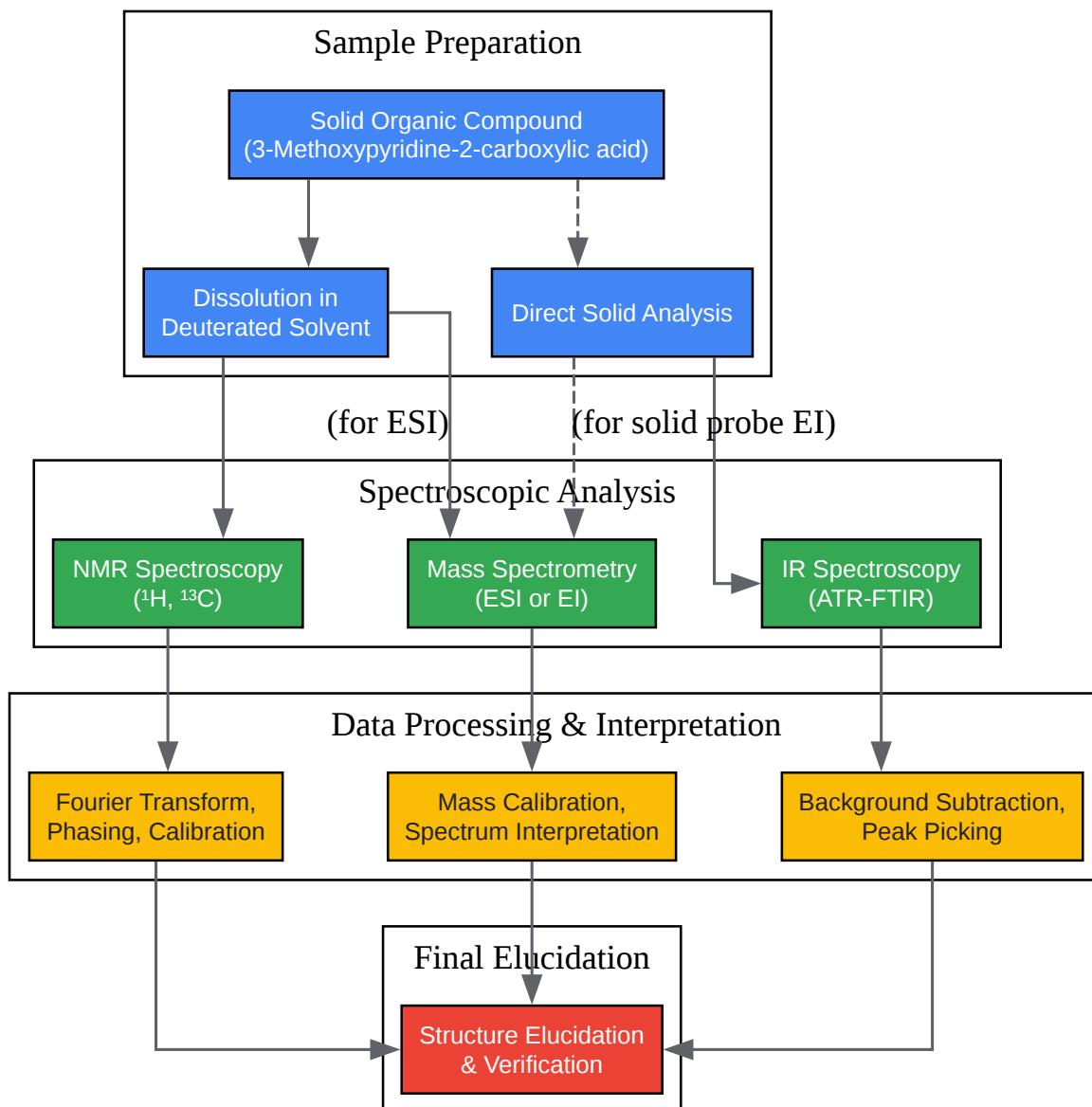
- Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Materials and Equipment:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Sample vials
- Solvents (e.g., methanol, acetonitrile, water) of high purity (LC-MS grade).
- Syringe pump or direct infusion system.


Procedure:

- **Sample Preparation (for ESI-MS):**
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture, such as 50:50 methanol/water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
- **Instrument Setup and Data Acquisition:**
 - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
 - Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve optimal ionization and signal intensity.

- Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500). Data can be acquired in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce structural information. If available, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain more detailed structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098498#spectroscopic-data-for-3-methoxypyridine-2-carboxylic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b098498#spectroscopic-data-for-3-methoxypyridine-2-carboxylic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com